molecular formula C28H29IN2S2 B13804818 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide

Cat. No.: B13804818
M. Wt: 584.6 g/mol
InChI Key: NMPRQJMDWNNKJN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide typically involves the condensation of 3-ethyl-1,3-benzothiazolium iodide with an appropriate aldehyde or ketone under basic conditions. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the product is isolated by precipitation or crystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or batch processing. The use of automated reactors and advanced purification techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield the corresponding benzothiazoline derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce benzothiazoline derivatives.

Scientific Research Applications

3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific optical properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium chloride
  • 3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide

Uniqueness

The iodide variant of this compound is unique due to its specific counterion, which can influence its solubility, reactivity, and overall chemical behavior. This uniqueness makes it particularly valuable in certain applications where these properties are critical.

Properties

Molecular Formula

C28H29IN2S2

Molecular Weight

584.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2E)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C28H29N2S2.HI/c1-3-29-23-12-5-7-14-25(23)31-27(29)18-16-21-10-9-11-22(20-21)17-19-28-30(4-2)24-13-6-8-15-26(24)32-28;/h5-8,12-20H,3-4,9-11H2,1-2H3;1H/q+1;/p-1

InChI Key

NMPRQJMDWNNKJN-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/CCCC(=C3)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3CCCC(=C3)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.